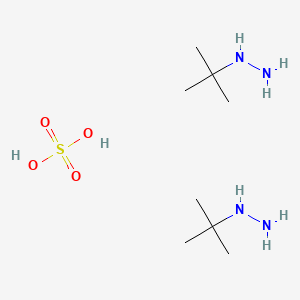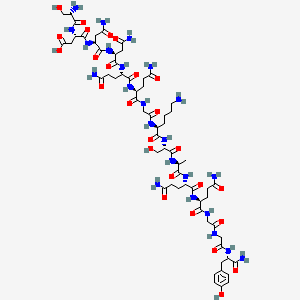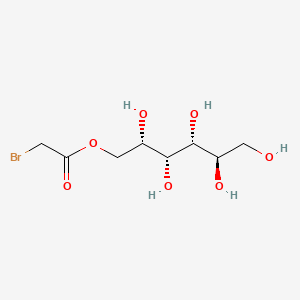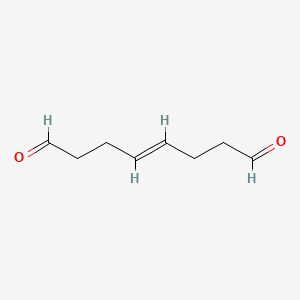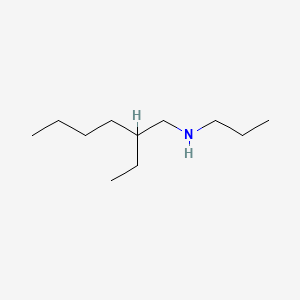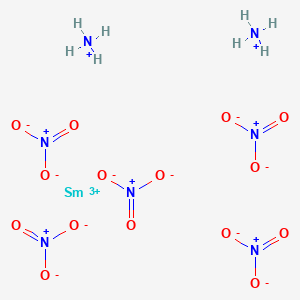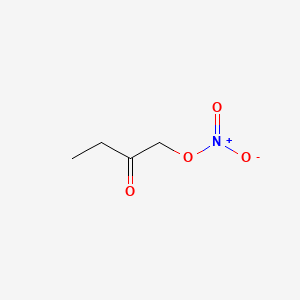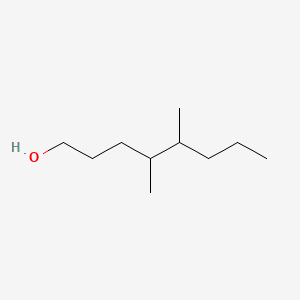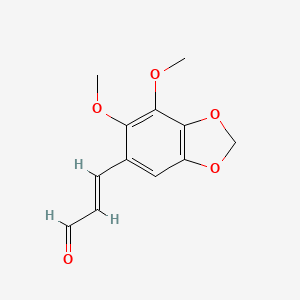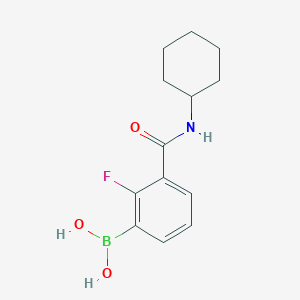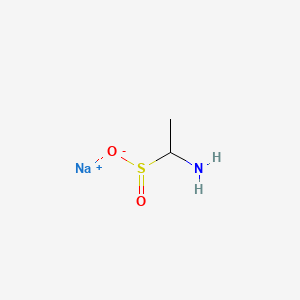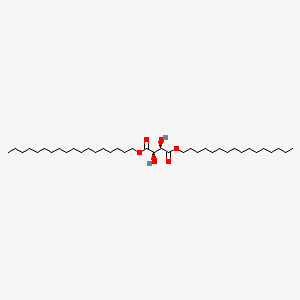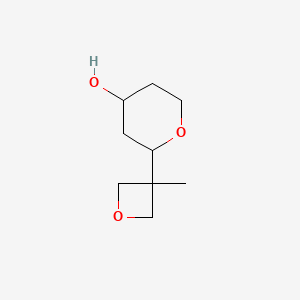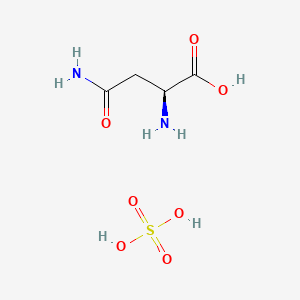
L-Asparagine sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Asparagine sulphate is a derivative of L-asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins. L-asparagine is known for its involvement in the metabolic control of cell functions in nerve and brain tissue. The sulphate derivative is often used in various biochemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Asparagine sulphate can be synthesized through the reaction of L-asparagine with sulphuric acid. The reaction typically involves dissolving L-asparagine in water, followed by the gradual addition of sulphuric acid under controlled temperature conditions. The mixture is then allowed to react, forming this compound as a precipitate, which can be filtered and purified.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Microorganisms such as Escherichia coli and Erwinia chrysanthemi are commonly used to produce L-asparagine, which is then chemically reacted with sulphuric acid to form the sulphate derivative. The process is optimized for high yield and purity through various biotechnological techniques .
Analyse Chemischer Reaktionen
Types of Reactions
L-Asparagine sulphate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce L-asparagine and sulphuric acid.
Oxidation: Under oxidative conditions, this compound can be converted into L-aspartic acid and other by-products.
Substitution: The sulphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water and heat are commonly used to hydrolyze this compound.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Substitution: Various nucleophiles can be used to replace the sulphate group.
Major Products Formed
Hydrolysis: L-asparagine and sulphuric acid.
Oxidation: L-aspartic acid and other oxidized derivatives.
Substitution: Depending on the nucleophile, different substituted products can be formed.
Wissenschaftliche Forschungsanwendungen
L-Asparagine sulphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in studying metabolic pathways and enzyme functions.
Wirkmechanismus
L-Asparagine sulphate exerts its effects primarily through the hydrolysis of L-asparagine into L-aspartic acid and ammonia. This reaction is catalyzed by the enzyme L-asparaginase. The depletion of L-asparagine in cells, particularly in cancer cells, leads to the inhibition of protein synthesis and cell growth. The molecular targets include asparagine synthetase and various transporters involved in amino acid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Glutamine: Another amino acid with similar metabolic functions.
L-Aspartic Acid: A product of L-asparagine hydrolysis with similar biochemical properties.
L-Asparaginase: An enzyme that catalyzes the hydrolysis of L-asparagine.
Uniqueness
L-Asparagine sulphate is unique due to its sulphate group, which imparts distinct chemical properties and reactivity compared to other amino acids and their derivatives. This uniqueness makes it valuable in specific industrial and research applications .
Eigenschaften
CAS-Nummer |
74144-37-9 |
|---|---|
Molekularformel |
C4H10N2O7S |
Molekulargewicht |
230.20 g/mol |
IUPAC-Name |
(2S)-2,4-diamino-4-oxobutanoic acid;sulfuric acid |
InChI |
InChI=1S/C4H8N2O3.H2O4S/c5-2(4(8)9)1-3(6)7;1-5(2,3)4/h2H,1,5H2,(H2,6,7)(H,8,9);(H2,1,2,3,4)/t2-;/m0./s1 |
InChI-Schlüssel |
WGQPKUTZCLSEIQ-DKWTVANSSA-N |
Isomerische SMILES |
C([C@@H](C(=O)O)N)C(=O)N.OS(=O)(=O)O |
Kanonische SMILES |
C(C(C(=O)O)N)C(=O)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


